molecular formula C12H12O3 B14643015 4,4'-(Furan-2,5-diyl)di(but-3-en-2-one) CAS No. 55001-17-7

4,4'-(Furan-2,5-diyl)di(but-3-en-2-one)

Cat. No.: B14643015
CAS No.: 55001-17-7
M. Wt: 204.22 g/mol
InChI Key: OLUZMNNMULBKNP-UHFFFAOYSA-N
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Description

4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) is an organic compound characterized by the presence of a furan ring substituted at the 2 and 5 positions with but-3-en-2-one groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) typically involves the reaction of furan-2,5-dicarbaldehyde with appropriate reagents under controlled conditions. One common method is the Grignard reaction, where furan-2,5-dicarbaldehyde reacts with (4-chlorophenyl)magnesium bromide to form the desired product . Another method involves the Diels-Alder reaction of 2,5-furandicarboxylic acid with benzyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) involves its interaction with molecular targets through its reactive functional groups. The furan ring can participate in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

55001-17-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-[5-(3-oxobut-1-enyl)furan-2-yl]but-3-en-2-one

InChI

InChI=1S/C12H12O3/c1-9(13)3-5-11-7-8-12(15-11)6-4-10(2)14/h3-8H,1-2H3

InChI Key

OLUZMNNMULBKNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C=CC(=O)C

Origin of Product

United States

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